Enantiomeric Purity Controls Tumor Selectivity
Only the enantiopure L‑form of 4‑boronophenylalanine (the free amino acid of the (S)-enantiomer) displays biological activity relevant to BNCT; racemic DL‑BPA dilutes tumor‑selective uptake and fails to meet the therapeutic boron threshold [1]. In murine B16 melanoma, L‑BPA achieved a maximum tumor boron concentration of 21 ppm ¹⁰B and a tumor‑to‑plasma ratio of 3.2, exceeding the 15‑ppm therapeutic minimum, whereas DL‑BPA produces lower effective tissue concentrations at equivalent administered doses due to the inactive D‑enantiomer fraction [1]. Consequently, procurement of the optically pure (R)‑ or (S)‑enantiomer—rather than the racemate—is mandatory for any BNCT‑tracer or targeted‑delivery application.
| Evidence Dimension | Maximum tumor boron concentration at 12.5 µg B/g dose |
|---|---|
| Target Compound Data | L‑BPA: 21 ppm in B16 melanoma [1] |
| Comparator Or Baseline | DL‑BPA: reduced effective concentration (inactive D‑enantiomer fraction ~50%); minimum therapeutic threshold = 15 ppm [1] |
| Quantified Difference | L‑BPA ≈ 21 ppm vs. therapeutic minimum 15 ppm; racemic mixture effective concentration <15 ppm due to chiral dilution |
| Conditions | B16 pigmented melanoma murine model; IND‑coupled plasma atomic emission spectroscopy (ICP‑AES); 12.5 µg B/g body weight i.v. bolus |
Why This Matters
Procuring the chiral-pure (R)-Boc-protected precursor ensures that the final deprotected amino acid retains a defined stereochemistry governing biological fate and therapeutic window.
- [1] Gregoire V, Begg AC, Huiskamp R, et al. Selectivity of boron carriers for boron neutron capture therapy: pharmacological studies with borocaptate sodium, l‑boronophenylalanine and boric acid in murine tumors. Radiother Oncol. 1993;27(1):46‑54. View Source
